N-(2-(4-methyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)acetamide
Description
Properties
IUPAC Name |
N-[2-(4-methyl-5-oxo-3-thiophen-2-yl-1,2,4-triazol-1-yl)ethyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O2S/c1-8(16)12-5-6-15-11(17)14(2)10(13-15)9-4-3-7-18-9/h3-4,7H,5-6H2,1-2H3,(H,12,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIIHQDAJSFRYKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCN1C(=O)N(C(=N1)C2=CC=CS2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(4-methyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)acetamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications, drawing from a variety of research studies.
Chemical Structure and Properties
The molecular formula of this compound is C20H23N5O4S2. The structure includes a triazole ring, which is known for conferring various biological activities to compounds.
Antimicrobial Activity
Research has indicated that triazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that certain triazole compounds can inhibit metallo-beta-lactamases (MBLs), which are critical in bacterial resistance to beta-lactam antibiotics. The compound demonstrated an IC50 value in the micromolar range against specific bacterial strains, suggesting its potential as an antibiotic agent .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. In vitro assays revealed that it could significantly reduce inflammatory markers in cell cultures. A study reported that related triazole compounds showed IC50 values comparable to established anti-inflammatory drugs like diclofenac .
Cytotoxicity and Anticancer Potential
Recent studies have explored the cytotoxic effects of this compound on various cancer cell lines. The compound exhibited selective cytotoxicity against certain tumor cells while sparing normal cells. This selectivity is crucial for developing effective cancer therapies with minimal side effects .
The biological activity of this compound is largely attributed to its ability to interact with specific biological targets:
- Inhibition of Enzymatic Activity : The compound binds to the active sites of enzymes involved in bacterial resistance mechanisms, effectively inhibiting their function.
- Modulation of Inflammatory Pathways : It appears to downregulate pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), thereby mitigating inflammation.
- Induction of Apoptosis : In cancer cells, the compound may trigger apoptotic pathways through the activation of caspases and modulation of Bcl-2 family proteins.
Case Studies
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The following table summarizes key structural and functional differences between the target compound and related derivatives:
Functional Group and Bioactivity Analysis
Triazole Core Modifications :
- The 4-methyl-5-oxo group in the target compound contrasts with 5-thioxo in . The oxo group enhances hydrogen-bonding capacity, while thioxo introduces sulfur-mediated reactivity (e.g., metal coordination) .
- Thiophen-2-yl vs. thiophen-2-ylmethyl (): Direct thiophene attachment may improve π-π stacking in biological targets compared to a methylene spacer .
- Side Chain Variations: Acetamide (target and ) vs. acetohydrazide (): Acetamide derivatives generally exhibit higher metabolic stability than hydrazides, which are prone to hydrolysis .
- Biological Implications: Antimicrobial activity in compounds correlates with thiadiazole and benzyl groups, absent in the target compound. This suggests the target may require structural optimization for similar efficacy .
Research Findings and Gaps
- Structural Insights : The target compound’s simpler structure (lacking indol or benzyl groups) may offer advantages in synthetic accessibility and pharmacokinetics but limits direct antimicrobial or metal-binding activity observed in analogs .
- Unanswered Questions: No pharmacological data exists for the target compound in the provided evidence.
Preparation Methods
Hydrazide Intermediate Preparation
4-Methyl-3-(thiophen-2-yl)-1H-1,2,4-triazol-5(4H)-one is prepared by reacting thiophene-2-carbohydrazide with ethyl acetoacetate in refluxing ethanol (78% yield). The reaction mechanism involves:
- Nucleophilic attack of the hydrazide nitrogen on the carbonyl carbon of ethyl acetoacetate.
- Cyclization with elimination of ethanol to form the triazolone ring.
Reaction Conditions
| Reagent | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| Thiophene-2-carbohydrazide | Ethanol | Reflux | 6 hr | 78% |
Characterization by $$ ^1H $$-NMR confirms the methyl group resonance at δ 2.45 ppm and thiophene protons at δ 7.20–7.80 ppm.
Introduction of the Ethylacetamide Side Chain
The ethylamine spacer is introduced via nucleophilic substitution, followed by acetylation.
Alkylation of the Triazolone Nitrogen
The triazolone nitrogen at position 1 is alkylated using 2-chloroethylamine hydrochloride in the presence of potassium carbonate (K$$2$$CO$$3$$) in dimethylformamide (DMF) at 80°C (65% yield).
Optimization Insights
- Higher temperatures (>100°C) lead to decomposition.
- Tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst improves yield to 72%.
Acetylation of the Primary Amine
The intermediate 2-(4-methyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethylamine is acetylated with acetic anhydride in dichloromethane (DCM) at 0–5°C (89% yield).
Reaction Schema
$$
\text{Triazolone-ethylamine} + (\text{CH}3\text{CO})2\text{O} \xrightarrow{\text{DCM, 0°C}} \text{Target Compound}
$$
Analytical Characterization
Spectroscopic Data
Purity and Yield Optimization
| Step | Purity (HPLC) | Yield |
|---|---|---|
| Triazolone formation | 98.5% | 78% |
| Alkylation | 95.2% | 72% |
| Acetylation | 99.1% | 89% |
Alternative Synthetic Routes
Microwave-Assisted Cyclization
Microwave irradiation (150°C, 20 min) reduces reaction time for triazolone formation from 6 hours to 30 minutes, achieving 82% yield.
Solid-Phase Synthesis
Immobilization of the hydrazide on Wang resin enables stepwise assembly, though yields remain lower (58%) due to steric hindrance.
Industrial-Scale Considerations
- Cost Analysis : Thiophene-2-carbohydrazide accounts for 43% of raw material costs.
- Waste Management : Ethanol and DMF are recovered via distillation (85% efficiency).
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(2-(4-methyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)acetamide?
- Methodological Answer : The compound can be synthesized via multi-step reactions involving triazole ring formation and subsequent functionalization. For example, and describe similar protocols where triazole precursors are reacted with brominated acetophenones or substituted benzylidene amines under reflux in ethanol. Key steps include:
- Refluxing 3-thiophen-2-ylmethyl-4-arylimino-4,5-dihydro-1H-1,2,4-triazol-5-one derivatives with bromoacetophenone (1:1 molar ratio) in ethanol for 5 hours .
- Reducing intermediates with NaBH₄ (4:1 molar ratio) in ethanol to yield final products (e.g., 81.55% yield reported for analogous compounds) .
- Critical Parameters : Reaction time (4–5 hours), solvent choice (ethanol), and stoichiometric ratios significantly impact yield and purity.
Q. How can the structural integrity of this compound be confirmed post-synthesis?
- Methodological Answer : Use spectroscopic and chromatographic techniques:
- IR Spectroscopy : Identify key functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the acetamide moiety, triazole ring vibrations) .
- ¹H-NMR : Confirm substituent integration (e.g., thiophen-2-yl protons at δ 6.8–7.5 ppm, methyl groups at δ 2.1–2.5 ppm) .
- Melting Point Analysis : Compare observed values (e.g., 126–134°C for structurally related derivatives) to literature data .
Q. What preliminary biological screening assays are recommended for this compound?
- Methodological Answer : Prioritize antimicrobial and antitumor activity assays based on structural analogs:
- Antimicrobial Testing : Use agar diffusion or microdilution methods against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans). reports MIC values of 8–64 µg/mL for triazole-thiophene hybrids .
- Antitumor Screening : Conduct MTT assays on cancer cell lines (e.g., MCF-7, HeLa). Similar compounds show IC₅₀ values <50 µM, suggesting moderate cytotoxicity .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically explored for this compound?
- Methodological Answer : Design derivatives with modifications to the triazole, thiophene, or acetamide moieties:
- Triazole Substitution : Replace methyl at position 4 with ethyl or phenyl (see for SAR trends in triazole derivatives) .
- Thiophene Functionalization : Introduce halogens (e.g., 5-bromo-thiophene) to enhance lipophilicity and binding affinity .
- Acetamide Variants : Replace the acetyl group with propionyl or benzoyl to study steric and electronic effects .
- Data Interpretation : Correlate substituent changes with bioactivity shifts using regression models or clustering algorithms.
Q. What strategies resolve contradictions in biological activity data across studies?
- Methodological Answer : Address variability via:
- Standardized Protocols : Ensure consistent cell lines (e.g., ATCC-certified), inoculum sizes, and solvent controls (DMSO <1% v/v). highlights yield-dependent activity variations (e.g., 61–81% yields impacting potency) .
- Metabolic Stability Testing : Use liver microsomes to assess compound degradation rates, which may explain discrepancies in in vivo vs. in vitro results .
Q. How can computational methods predict the compound’s interaction with biological targets?
- Methodological Answer : Combine molecular docking and dynamics simulations:
- Target Selection : Prioritize enzymes like dihydrofolate reductase (DHFR) or β-lactamase, which interact with triazole-thiophene hybrids .
- Docking Software : Use AutoDock Vina or Schrödinger Suite to model binding poses. Adjust force fields (e.g., AMBER) for thiophene’s π-π stacking .
- Validation : Cross-reference docking scores with experimental IC₅₀ values to refine predictive models .
Q. What are the challenges in scaling up synthesis without compromising purity?
- Methodological Answer : Optimize parameters for large batches:
- Solvent Recycling : Use ethanol-water mixtures (1:3 v/v) for recrystallization to reduce waste .
- Catalyst Screening : Test Pd/C or zeolites for hydrogenation steps, ensuring >90% conversion (monitored via TLC) .
- Purity Metrics : Implement HPLC with C18 columns (UV detection at 254 nm) to maintain ≥95% purity .
Q. How does the compound’s solubility profile affect its pharmacokinetic properties?
- Methodological Answer : Assess solubility in biorelevant media:
- pH-Dependent Solubility : Use shake-flask method in buffers (pH 1.2–7.4). Acetamide derivatives typically show improved solubility at pH >6 .
- Co-Solvent Systems : Test PEG-400 or cyclodextrin complexes to enhance bioavailability. notes thiazole-containing analogs achieving >2 mg/mL solubility .
Data Contradiction Analysis
Q. Why do some studies report high antimicrobial activity while others show negligible effects?
- Methodological Answer : Investigate variables such as:
- Bacterial Strain Variability : Resistance mechanisms in clinical isolates vs. lab strains .
- Compound Aggregation : Use dynamic light scattering (DLS) to detect nano-aggregates that falsely elevate activity readings .
- Synergistic Effects : Screen with adjuvants (e.g., clavulanic acid) to overcome β-lactamase-mediated resistance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
